Cas no 1443349-81-2 (4-fluoro-3-(3-methylbutoxy)benzaldehyde)
4-fluoro-3-(3-methylbutoxy)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-Fluoro-3-iso-pentoxybenzaldehyde
- 4-Fluoro-3-(isopentyloxy)benzaldehyde
- 4-fluoro-3-(3-methylbutoxy)benzaldehyde
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- MDL: MFCD18426725
- Inchi: 1S/C12H15FO2/c1-9(2)5-6-15-12-7-10(8-14)3-4-11(12)13/h3-4,7-9H,5-6H2,1-2H3
- InChI Key: SMGDMJXJNYBCHX-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C=O)C=C1OCCC(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 194
- XLogP3: 3.1
- Topological Polar Surface Area: 26.3
4-fluoro-3-(3-methylbutoxy)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4998-1 G |
4-fluoro-3-(3-methylbutoxy)benzaldehyde |
1443349-81-2 | 95% | 1g |
¥ 2,765.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4998-5 G |
4-fluoro-3-(3-methylbutoxy)benzaldehyde |
1443349-81-2 | 95% | 5g |
¥ 7,669.00 | 2021-05-07 | |
| abcr | AB427687-1 g |
4-Fluoro-3-iso-pentoxybenzaldehyde |
1443349-81-2 | 1g |
€594.40 | 2023-04-23 | ||
| abcr | AB427687-5 g |
4-Fluoro-3-iso-pentoxybenzaldehyde |
1443349-81-2 | 5g |
€1373.40 | 2023-04-23 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4998-1 G |
4-fluoro-3-(3-methylbutoxy)benzaldehyde |
1443349-81-2 | 95% | 1g |
¥ 2,765.00 | 2022-10-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4998-5 G |
4-fluoro-3-(3-methylbutoxy)benzaldehyde |
1443349-81-2 | 95% | 5g |
¥ 7,669.00 | 2022-10-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4998-1G |
4-fluoro-3-(3-methylbutoxy)benzaldehyde |
1443349-81-2 | 95% | 1g |
¥ 2,765.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4998-5G |
4-fluoro-3-(3-methylbutoxy)benzaldehyde |
1443349-81-2 | 95% | 5g |
¥ 7,669.00 | 2023-03-31 | |
| abcr | AB427687-1g |
4-Fluoro-3-iso-pentoxybenzaldehyde; . |
1443349-81-2 | 1g |
€1621.70 | 2025-02-21 | ||
| abcr | AB427687-5g |
4-Fluoro-3-iso-pentoxybenzaldehyde |
1443349-81-2 | 5g |
€1373.40 | 2023-09-04 |
4-fluoro-3-(3-methylbutoxy)benzaldehyde Suppliers
4-fluoro-3-(3-methylbutoxy)benzaldehyde Related Literature
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 4-fluoro-3-(3-methylbutoxy)benzaldehyde
Comprehensive Analysis of 4-fluoro-3-(3-methylbutoxy)benzaldehyde (CAS No. 1443349-81-2)
4-fluoro-3-(3-methylbutoxy)benzaldehyde (CAS No. 1443349-81-2) is a fluorinated aromatic aldehyde with significant applications in pharmaceutical intermediates and specialty chemical synthesis. This compound, characterized by its fluoro-substituted benzene ring and 3-methylbutoxy side chain, has garnered attention in recent years due to its unique structural properties and versatility in organic synthesis. Researchers and industry professionals frequently search for terms like "synthesis of 4-fluoro-3-(3-methylbutoxy)benzaldehyde", "CAS 1443349-81-2 applications", and "fluorinated benzaldehyde derivatives", reflecting its growing relevance in advanced chemical research.
The molecular structure of 4-fluoro-3-(3-methylbutoxy)benzaldehyde combines a benzaldehyde core with a fluoro group at the 4-position and a 3-methylbutoxy moiety at the 3-position. This configuration imparts distinct electronic and steric effects, making it valuable for designing drug-like molecules and functional materials. Recent studies highlight its potential in catalysis and material science, aligning with trends in sustainable chemistry and green synthesis. Searches for "eco-friendly fluorination methods" and "high-value aromatic aldehydes" often intersect with discussions about this compound.
In pharmaceutical applications, CAS 1443349-81-2 serves as a key intermediate for bioactive molecules, particularly those targeting central nervous system (CNS) disorders and metabolic diseases. Its lipophilic side chain enhances membrane permeability, a feature highly sought after in drug discovery. Queries such as "fluorinated aldehydes in medicinal chemistry" and "CNS drug intermediates" underscore its importance. Additionally, the compound’s stability under mild reaction conditions makes it suitable for parallel synthesis and combinatorial chemistry, addressing the demand for high-throughput screening platforms.
From a synthetic perspective, 4-fluoro-3-(3-methylbutoxy)benzaldehyde is typically prepared via Williamson ether synthesis or Pd-catalyzed coupling reactions, with modifications to improve yield and purity. Laboratories optimizing scalable routes often reference "cost-effective benzaldehyde production" and "low-waste fluorination techniques". The compound’s spectroscopic data (e.g., NMR, IR, and MS) are well-documented, supporting its characterization in quality control workflows.
Beyond pharmaceuticals, 1443349-81-2 finds niche applications in agrochemicals and electronic materials. Its electron-withdrawing fluoro group enhances reactivity in cross-coupling reactions, a topic frequently explored in organic electronics research. Searches like "fluorinated compounds in OLEDs" and "agrochemical intermediates 2024" highlight these interdisciplinary connections. Furthermore, the compound’s low toxicity profile aligns with global shifts toward safer chemical alternatives.
Regulatory and safety assessments of 4-fluoro-3-(3-methylbutoxy)benzaldehyde emphasize its compliance with REACH and FDA guidelines for industrial use. While not classified as hazardous, proper handling protocols are recommended, as with all fine chemicals. Environmental persistence and biodegradability data remain areas of active investigation, responding to queries such as "sustainable fluorochemicals" and "green chemistry metrics".
In summary, CAS 1443349-81-2 represents a multifunctional building block with expanding roles in life sciences and advanced materials. Its integration into AI-driven molecular design and automated synthesis platforms reflects broader trends in digital chemistry. As research continues, this compound is poised to address challenges in precision medicine and circular economy initiatives, cementing its status as a high-potential chemical entity.
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